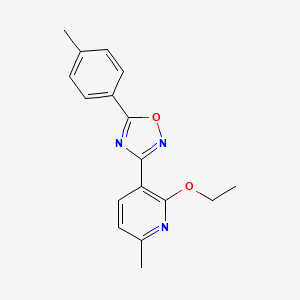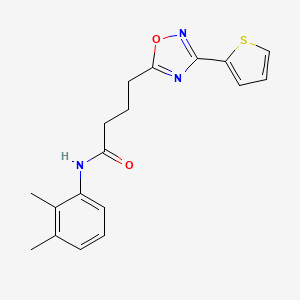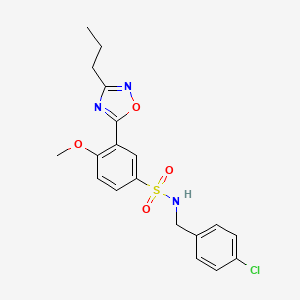![molecular formula C17H18N2O5S B7711794 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid CAS No. 1004198-50-8](/img/structure/B7711794.png)
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid, also known as APS, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is soluble in water and has a molecular weight of 397.45 g/mol. APS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. This compound selectively inhibits COX-2, which is upregulated in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, this compound reduces the production of pro-inflammatory cytokines and prostaglandins, thereby exerting its anti-inflammatory effects. This compound also activates the caspase-dependent pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound reduces the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain. This compound also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In animal models of Alzheimer's disease, this compound has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has several advantages for lab experiments, including its high purity and solubility in water. This compound is also relatively stable and can be stored for long periods without significant degradation. However, this compound has some limitations, including its low bioavailability and poor pharmacokinetic properties. These limitations can be overcome by using appropriate drug delivery systems, such as nanoparticles or liposomes, to improve the bioavailability and pharmacokinetic properties of this compound.
将来の方向性
There are several future directions for research on 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and inflammation. Another direction is to develop new drug delivery systems for this compound to improve its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to investigate its potential therapeutic applications in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
合成法
The synthesis of 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid involves the reaction of 3-(4-aminophenyl)sulfonamide with 3-acetamidophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of this compound as a white crystalline powder with a yield of 62%. The purity of the compound can be further improved by recrystallization from ethanol.
科学的研究の応用
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of nuclear factor-κB. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-[4-[(3-acetamidophenyl)sulfamoyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12(20)18-14-3-2-4-15(11-14)19-25(23,24)16-8-5-13(6-9-16)7-10-17(21)22/h2-6,8-9,11,19H,7,10H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSCQDGGRCVYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

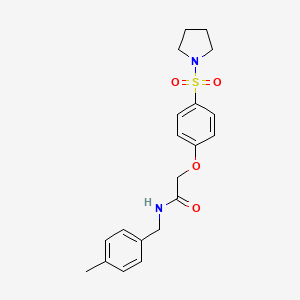
![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)
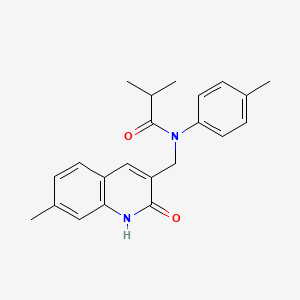
![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)
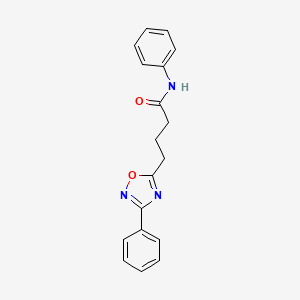
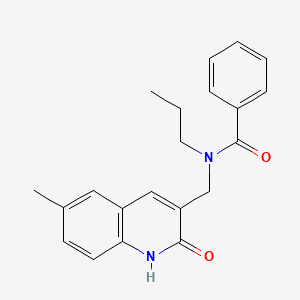
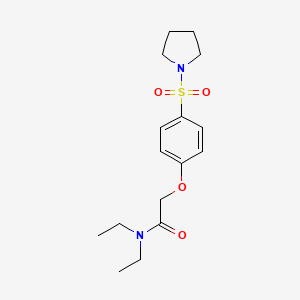
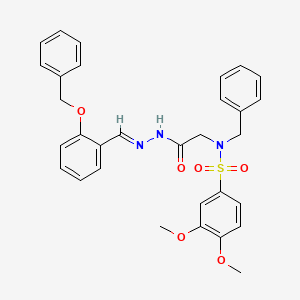
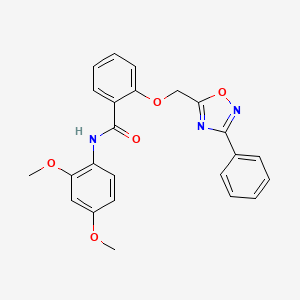
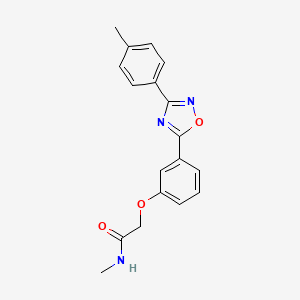
![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)
